Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
CAS No.:
Cat. No.: VC18043377
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |
| Standard InChI | InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3 |
| Standard InChI Key | WGYRCKZRWUFZNO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)NC |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate belongs to the class of α-amino esters, characterized by a chiral center at the α-carbon adjacent to both the ester and amine groups. Key structural and molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate |
| SMILES | CCOC(=O)C(C1=CC(=CC=C1)Br)NC |
| InChI Key | WGYRCKZRWUFZNO-UHFFFAOYSA-N |
| PubChem CID | 60788254 |
The 3-bromophenyl group introduces steric hindrance and electronic effects due to bromine’s electronegativity, influencing reactivity in nucleophilic substitution and cross-coupling reactions. The methylamino group enhances solubility in polar solvents, while the ethyl ester provides lipophilicity, critical for membrane permeability in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 2-(3-bromophenyl)-2-(methylamino)acetate typically involves multi-step protocols, though detailed methodologies remain proprietary. A plausible route includes:
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Bromination of Phenyl Precursors: 3-Bromophenylacetic acid derivatives are synthesized via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) .
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Amination: Introduction of the methylamino group via reductive amination or nucleophilic substitution with methylamine.
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Esterification: Reaction with ethanol under acidic or enzymatic conditions to form the ethyl ester.
Key reagents include:
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Lithium Aluminum Hydride (LiAlH₄): Reduction of intermediate amides or nitriles.
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Sodium Methoxide (NaOMe): Base catalyst for esterification.
Challenges in Synthesis
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Regioselectivity: Achieving exclusive bromination at the 3-position requires careful control of reaction conditions .
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Racemization: The chiral α-carbon is prone to racemization during amination, necessitating asymmetric synthesis techniques.
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Peaks at ~1659 cm⁻¹ (C=O stretch), ~1524 cm⁻¹ (C=N/C=C aromatic), and ~3217 cm⁻¹ (N–H stretch) align with α-amino esters .
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NMR Spectroscopy:
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¹H NMR: A singlet at δ 3.2–3.5 ppm (N–CH₃), quartet at δ 4.1–4.3 ppm (ester –CH₂), and aromatic protons at δ 7.2–7.5 ppm.
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¹³C NMR: Carbonyl carbon at ~170 ppm, aromatic carbons at 120–140 ppm, and Br–C at ~130 ppm.
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Solubility and Stability
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Solubility: Miscible in chloroform, ethanol, and DMSO; sparingly soluble in water.
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Stability: Sensitive to light and moisture due to the ester and amine groups. Storage at −20°C under nitrogen is recommended.
Comparison with Structural Analogs
Halogen position and identity modulate electronic effects, impacting binding affinity to biological targets .
Future Directions
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Pharmacological Profiling: Screen against cancer cell lines and neurotransmitter receptors.
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Process Optimization: Develop enantioselective synthesis routes using organocatalysts.
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Environmental Impact: Study biodegradation pathways to assess ecotoxicity.
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